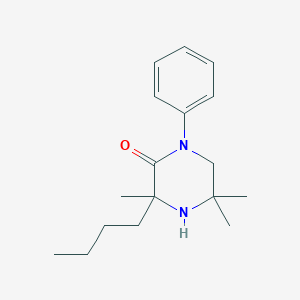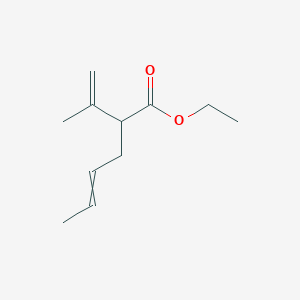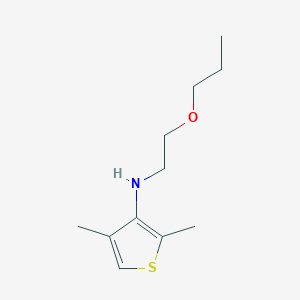![molecular formula C9H14Cl2O2 B14395205 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane CAS No. 89995-46-0](/img/structure/B14395205.png)
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is an organic compound with the molecular formula C₉H₁₄Cl₂O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The general reaction scheme is as follows:
2,2,4,4-tetramethyl-1,3-dioxolane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).
Reduction Reactions: The compound can be reduced to form 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KOH, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Major Products
Substitution: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane or corresponding ethers and amines.
Reduction: Formation of 1,1-dihydroxy-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other spiro compounds and as a building block in complex molecule synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The spiro structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
- 1,1-Dichloro-2,2,4,4-tetramethylcyclobutane
- 1,1-Dichloro-3,3,5,5-tetramethylcyclohexane
- 1,1-Dichloro-2,2,5,5-tetramethylcyclopentane
Uniqueness
1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[24]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to other similar compounds
特性
CAS番号 |
89995-46-0 |
|---|---|
分子式 |
C9H14Cl2O2 |
分子量 |
225.11 g/mol |
IUPAC名 |
2,2-dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H14Cl2O2/c1-6(2)8(5-9(8,10)11)13-7(3,4)12-6/h5H2,1-4H3 |
InChIキー |
NCGISNVLMHTENE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CC2(Cl)Cl)OC(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


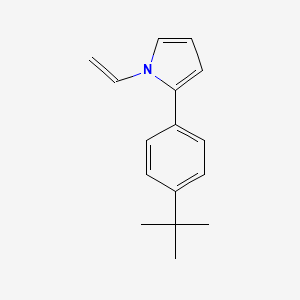
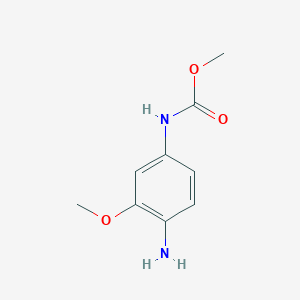
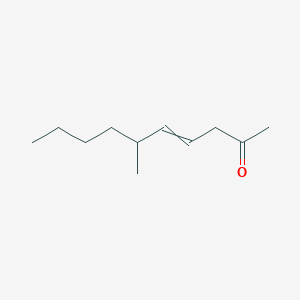
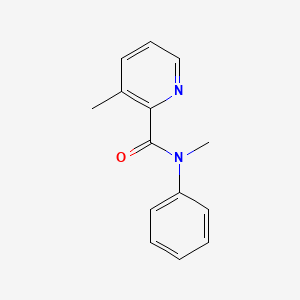
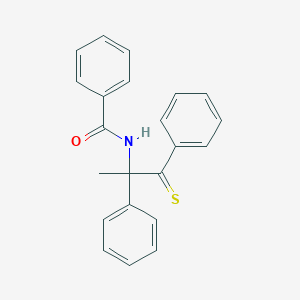
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
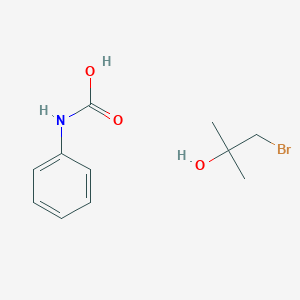
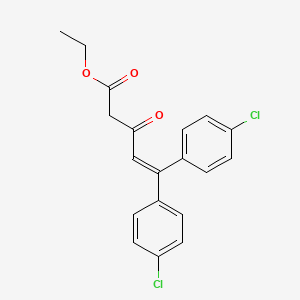
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
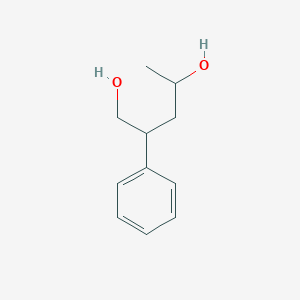
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
